molecular formula C18H22N2 B170047 1-Benzyl-4-phenylpiperidin-4-amine CAS No. 181641-49-6

1-Benzyl-4-phenylpiperidin-4-amine

Cat. No. B170047
M. Wt: 266.4 g/mol
InChI Key: OUVZXDBUVYNERG-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenylpiperidin-4-amine is a chemical compound with the EC number 214-583-6 and CAS number 1155-56-2 . It is used in the manufacture, formulation, and at industrial sites . It is also present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-phenylpiperidin-4-amine is C12H18N2 . Its average mass is 190.285 Da and its monoisotopic mass is 190.147003 Da .


Physical And Chemical Properties Analysis

1-Benzyl-4-phenylpiperidin-4-amine has various physical and chemical properties. It has been described in terms of its appearance, physical state, color, melting point, freezing point, boiling point, density, particle size distribution, vapor pressure, partition coefficient, water solubility, solubility in organic solvents, surface tension, flash point, auto flammability, flammability, explosiveness, oxidizing properties, oxidation reduction potential, stability in organic solvents, and identity of relevant degradation products .

Scientific Research Applications

Mechanistic Insights into Aromatic Amine Carcinogenesis

1-Benzyl-4-phenylpiperidin-4-amine, as part of the aromatic amines class, contributes to understanding carcinogenic mechanisms. Aromatic amines are recognized human carcinogens, and their bioactivation involves complex processes catalyzed by drug metabolizing enzymes. These enzymes generate electrophilic intermediates that form adducts with cellular macromolecules. However, recent studies suggest that DNA adducts may not solely drive cancer formation, pointing towards other mechanisms in aromatic amine carcinogenesis (Wang et al., 2019).

Role in Curing Parameters of Acrylic Bone Cements

The influence of tertiary aromatic amines, including 1-Benzyl-4-phenylpiperidin-4-amine, on the curing parameters of acrylic bone cements is significant. These amines act as accelerators in the curing process of acrylic resins, affecting kinetics, mechanism, and activation energy of the reaction. The temperature during the curing process is crucial and should be considered for new activator evaluations, given the importance of thermal trauma associated with the implantation of acrylic bone cements (Vázquez et al., 1998).

Structural and Spectroscopic Properties in Synthetic Chemistry

1-Benzyl-4-phenylpiperidin-4-amine contributes to the synthesis of novel substituted compounds, demonstrating the diversity of reactions aromatic amines can undergo. High-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformation of products, showcasing the compound's role in advancing synthetic chemistry (Issac & Tierney, 1996).

Biomarkers in Tobacco and Cancer Research

Aromatic amines, including 1-Benzyl-4-phenylpiperidin-4-amine, are critical in the study of tobacco and cancer. They form part of the urinary carcinogen metabolites used as biomarkers to obtain essential information regarding exposure and the body's metabolic response. These biomarkers are crucial in understanding the mechanisms of carcinogen metabolism and delineating exposed individuals from non-exposed ones, especially in the context of environmental tobacco smoke and various cancers (Hecht, 2002).

Safety And Hazards

1-Benzyl-4-phenylpiperidin-4-amine is classified as an environmentally hazardous substance . It has specific hazard statements associated with it, including H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-benzyl-4-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-18(17-9-5-2-6-10-17)11-13-20(14-12-18)15-16-7-3-1-4-8-16/h1-10H,11-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZXDBUVYNERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-phenylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HD Tagad, Y Hamada, JT Nguyen, K Hidaka… - Bioorganic & medicinal …, 2011 - Elsevier
… The amino group of the piperidinyl moiety can form a direct hydrogen bond interaction with the side-chain of Thr 72 as shown in Figure 2A for the 1-benzyl-4-phenylpiperidin-4-amine at …
Number of citations: 22 www.sciencedirect.com

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